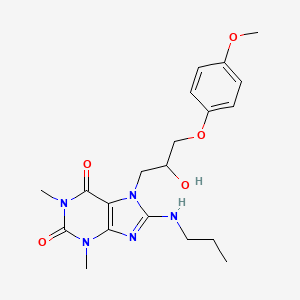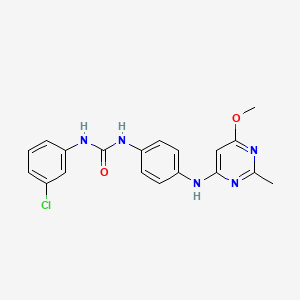
1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib and is a kinase inhibitor that has been studied extensively for its anti-tumor and anti-angiogenic properties.
Scientific Research Applications
Structural Analysis and Synthesis : Research has been conducted on the structure of carbamoylated 2-phenylaminopyridines, which are closely related to the compound . This study provides insights into the synthesis and structural characteristics of similar compounds (Mørkved, 1986).
Antimicrobial Properties : Novel derivatives of ureas containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial properties, highlighting the potential biomedical applications of urea-based compounds (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Polymerization Processes : Urea derivatives have been explored as initiators in the ring-opening polymerization of epoxides, demonstrating their utility in polymer science (Makiuchi, Sudo, & Endo, 2015).
Cancer Research : Symmetrical N,N'-diarylureas have shown potential as activators of the eIF2α kinase heme-regulated inhibitor and may inhibit cancer cell proliferation. This suggests potential applications in cancer therapy (Denoyelle et al., 2012).
Corrosion Inhibition : Certain urea derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic solutions, indicating their potential use in materials science (Bahrami & Hosseini, 2012).
Photodegradation Studies : The photodegradation process of chlorimuron-ethyl, a urea derivative, in aqueous solutions has been analyzed, contributing to our understanding of environmental interactions of such compounds (Choudhury & Dureja, 1996).
Anticancer Agents : Diaryl ureas have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, further emphasizing their potential in medicinal chemistry (Feng et al., 2020).
Insecticidal Applications : The insecticidal activity of urea derivatives, particularly as agents that interfere with cuticle deposition, has been explored, suggesting their use in pest control (Mulder & Gijswijt, 1973).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-6-8-15(9-7-14)24-19(26)25-16-5-3-4-13(20)10-16/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTNJBROAPASRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)
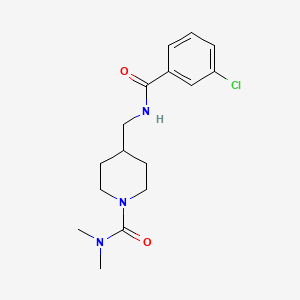
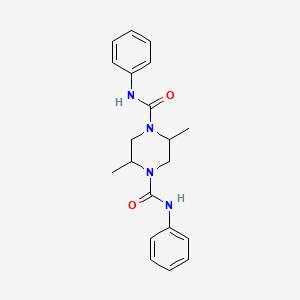
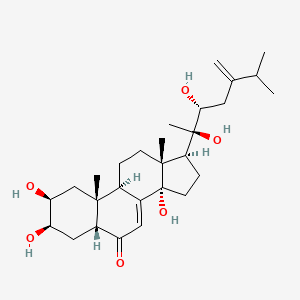

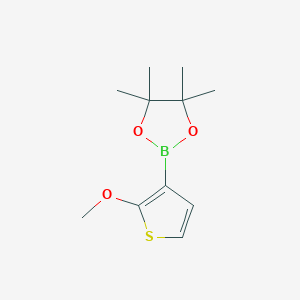
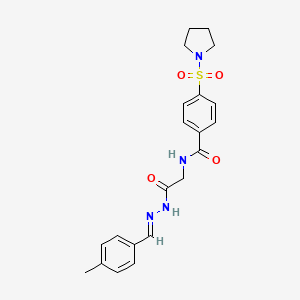
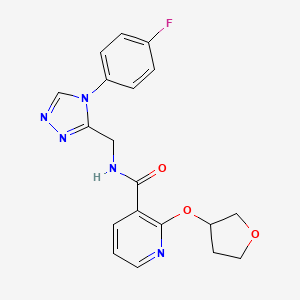
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)
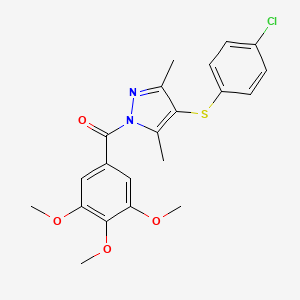
![2-Chloro-1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]ethanone](/img/structure/B2739889.png)
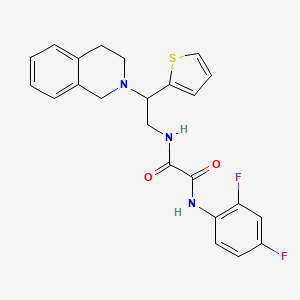
![N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2739891.png)
